7-Nonene-1,2-diol, 3,8-dimethyl-
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Overview
Description
7-Nonene-1,2-diol, 3,8-dimethyl- is an organic compound characterized by a nonene backbone with two hydroxyl groups at the first and second positions, and methyl groups at the third and eighth positions. This compound is part of the class of alkenes and diols, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonene-1,2-diol, 3,8-dimethyl- typically involves the following steps:
Starting Material: The synthesis begins with a suitable nonene derivative.
Industrial Production Methods
Industrial production of 7-Nonene-1,2-diol, 3,8-dimethyl- may involve large-scale hydroxylation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Scientific Research Applications
7-Nonene-1,2-diol, 3,8-dimethyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Nonene-1,2-diol, 3,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity . The nonene backbone and methyl groups contribute to the compound’s hydrophobic interactions and overall stability .
Comparison with Similar Compounds
Similar Compounds
7-Nonene-1,2-diol: Lacks the methyl groups at the third and eighth positions.
3,8-Dimethyl-7-nonene: Lacks the hydroxyl groups at the first and second positions.
1,2-Dimethyl-7-nonene-1,2-diol: Has methyl groups at the first and second positions instead of the third and eighth.
Uniqueness
The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds .
Properties
CAS No. |
144102-21-6 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3,8-dimethylnon-7-ene-1,2-diol |
InChI |
InChI=1S/C11H22O2/c1-9(2)6-4-5-7-10(3)11(13)8-12/h6,10-13H,4-5,7-8H2,1-3H3 |
InChI Key |
HMJBBXOWTRUZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C(C)C)C(CO)O |
Origin of Product |
United States |
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